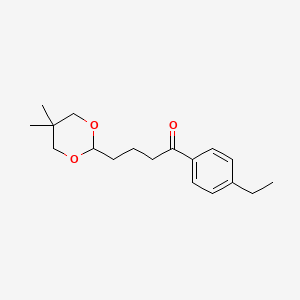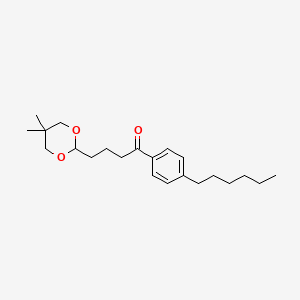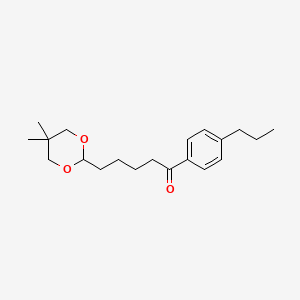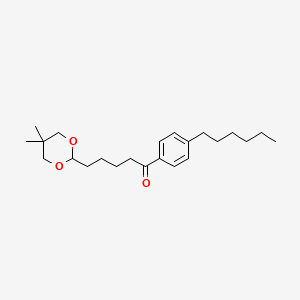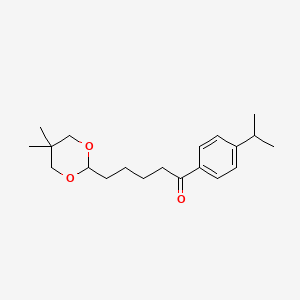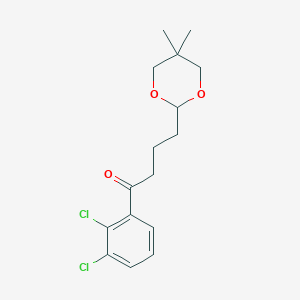![molecular formula C9H9NO2S B3025240 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 903173-34-2](/img/structure/B3025240.png)
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a cell-permeable thienopyrrole compound . It is a type of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid . This compound has attracted significant attention due to its potential biological activity .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters . These esters were converted by alkaline hydrolysis to acids that were needed for the amidation reactions . Two variants were explored for the synthesis of the target carboxamides . The first variant was based on the preparation of ethylamide by direct reaction between ester and aqueous EtNH2 . The second variant requires preliminary activation of the carboxyl group by the transformation of carboxylic acids to acyl imidazoles, followed by reactions of the acyl imidazoles with indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkaline hydrolysis and amidation . The carboxyl group is activated by transforming the carboxylic acids to acyl imidazoles . These acyl imidazoles then react with indole .Scientific Research Applications
Antiviral Activity
Thieno[3,2-b]pyrrole-5-carboxamides (such as compound 1) exhibit antiviral properties, particularly against alphaviruses like chikungunya virus. These compounds have a broad spectrum of antiviral activity . Additionally, some carboxamides have been reported to inhibit neurotropic alphaviruses and lysine-specific demethylases, which regulate histone methylation. This opens up prospects for their use in oncology.
Hepatitis C Virus Inhibition
Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase . This finding highlights their potential in antiviral drug development.
Antitubercular Agents
Researchers synthesized functionalized 1,2-diacyl hydrazine derivatives from 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. These derivatives serve as starting materials for creating biologically active compounds with antitubercular activity. Compound 7c, in particular, demonstrated moderate antitubercular activity .
Quantum-Chemical Studies
A quantum-chemical study revealed that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester depends more on the electron density distribution in the complexes than on the structure parameters .
Photochemical and Thermal Decomposition
The photochemical and thermal decomposition of 4-azido-5-arylthiophene-2-carboxylates led to the synthesis of fused 4H-thieno[3,2-b]pyrrole derivatives. These compounds may have interesting properties for further exploration .
Chemical Synthesis and Modification
The carboxy group of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be activated and modified to produce building blocks with terminal functionalities. These intermediates can be further elaborated for various applications .
Mechanism of Action
Target of Action
The primary target of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . This compound also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
This compound potently inhibits the cellular activity of transfected DAO in CHO cells . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The compound affects the biochemical pathways involving DAO and the demethylation of DNA. By inhibiting DAO, it disrupts the normal oxidation of D-amino acids . By inhibiting KDM1A and LSD1, it affects the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .
Result of Action
The inhibition of DAO and demethylases by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt normal amino acid metabolism and alter gene transcription by affecting DNA methylation . Some of these effects may have therapeutic potential, such as the treatment of diseases caused by DAO dysfunction or abnormal DNA methylation patterns .
Future Directions
properties
IUPAC Name |
2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIHPRLIKRUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







